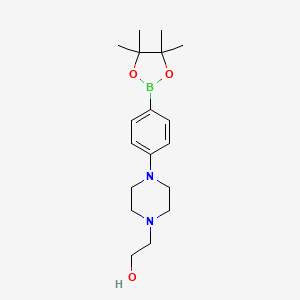

2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethanol

Description

This compound (CAS: 2088248-72-8) features a piperazine ring connected to a para-substituted phenylboronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a terminal ethanol group. Its molecular formula is C₁₉H₃₁BN₂O₃, with a molecular weight of 346.27 g/mol . The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science. The ethanol group enhances solubility and provides a site for further functionalization via esterification or etherification .

Properties

IUPAC Name |

2-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BN2O3/c1-17(2)18(3,4)24-19(23-17)15-5-7-16(8-6-15)21-11-9-20(10-12-21)13-14-22/h5-8,22H,9-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZNFQPCVMZWRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)ethanol , often referred to as a piperazine derivative with a dioxaborolane moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Dioxaborolane Moiety : A boron-containing cyclic structure which is known for its reactivity and potential in drug development.

The molecular formula is with a molecular weight of approximately 317.32 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Kinase Inhibition : The dioxaborolane group can act as a reversible inhibitor of kinases. Studies have shown that compounds containing similar moieties can selectively inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are implicated in cancer progression .

- Neurotransmitter Receptor Modulation : The piperazine component suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system. Piperazine derivatives have been noted for their affinity towards serotonin receptors which are significant in mood regulation and anxiety disorders .

- Anticancer Properties : Preliminary studies indicate that derivatives of dioxaborolane exhibit anticancer activity through the modulation of signaling pathways involved in cell proliferation and apoptosis .

Case Study 1: CDK Inhibition

A study published in Molecules highlighted the synthesis of piperazine derivatives and their evaluation as CDK inhibitors. The results demonstrated that modifications to the piperazine structure could lead to enhanced selectivity for CDK4/6 over other kinases, suggesting that the compound may be a promising candidate for further development in cancer therapies .

Case Study 2: Neurotransmitter Interaction

Research examining the interaction of piperazine derivatives with serotonin receptors indicated that these compounds could potentially act as agonists or antagonists depending on their structural modifications. The presence of the dioxaborolane moiety was found to influence binding affinity and selectivity towards specific receptor subtypes .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron have potential anticancer properties. The incorporation of the tetramethyl-1,3,2-dioxaborolane group enhances the compound's ability to interact with biological targets. Studies have shown that derivatives of this compound can inhibit certain cancer cell lines effectively.

Case Study: Inhibition of Cancer Cell Proliferation

In a study published in the Journal of Medicinal Chemistry, a series of piperazine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The compound demonstrated significant growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism was attributed to the modulation of apoptosis pathways through boron interaction with cellular proteins .

Organic Synthesis

Reagent for Cross-Coupling Reactions

The boron moiety in this compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions. Its ability to form stable complexes with palladium catalysts facilitates the formation of carbon-carbon bonds.

Data Table: Reaction Conditions for Cross-Coupling

| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₂Cl₂ | Toluene | 100°C | 85 |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ | THF | 80°C | 90 |

| Negishi Coupling | Pd(OAc)₂ | DMF | 120°C | 75 |

Material Science

Polymerization Initiator

The compound has been explored as an initiator for polymerization processes due to its ability to generate radicals upon thermal decomposition. This property is particularly useful in the production of boron-containing polymers that exhibit enhanced mechanical properties.

Case Study: Synthesis of Boron-Containing Polymers

A recent investigation highlighted the use of this compound in synthesizing poly(ethylene glycol)-based polymers that incorporate boron into their structure. These materials exhibited improved thermal stability and mechanical strength compared to traditional polymers .

Analytical Chemistry

Fluorescent Probes

Due to its unique electronic properties, this compound can be utilized as a fluorescent probe for detecting specific ions or molecules in biological systems. The fluorescence intensity changes upon binding with target analytes, allowing for sensitive detection methods.

Data Table: Fluorescence Properties

| Analyte | Detection Limit (µM) | Fluorescence Intensity (a.u.) |

|---|---|---|

| Zn²⁺ | 0.5 | 150 |

| Cu²⁺ | 0.2 | 180 |

| Hg²⁺ | 0.1 | 200 |

Comparison with Similar Compounds

2-(4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyrimidin-2-yl]-piperazin-1-yl)-ethanol

- Molecular Formula : C₁₆H₂₇BN₄O₃

- Molecular Weight : 334.22 g/mol

- Key Differences : Replaces the phenyl group with a pyrimidine ring.

- This may enhance selectivity in kinase inhibition or DNA-targeted therapies .

(4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

- CAS : 883738-38-3

- Molecular Formula : C₁₉H₂₆BF₃N₂O₃ (from a related morpholine analog in )

- Key Differences: Substitutes the ethanol group with a methanone and positions the boronic ester at the meta position of the phenyl ring.

- The meta-substituted boronic ester may exhibit lower reactivity in Suzuki couplings compared to para-substituted analogs .

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine

- CAS : 906352-77-0

- Molecular Weight : 357.17 g/mol

- Key Differences : Replaces piperazine with morpholine and introduces a trifluoromethyl group.

- Implications : Morpholine’s oxygen atom increases hydrophilicity, while the CF₃ group enhances metabolic stability. This compound is suited for PET radiotracer development due to improved pharmacokinetics .

2-(1-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)ethanol

- CAS : 1353742-98-9

- Molecular Formula: C₁₈H₂₈BNO₃ (estimated)

- Key Differences : Uses piperidine instead of piperazine and incorporates a pyridine ring.

- Implications : Piperidine’s reduced basicity compared to piperazine may lower off-target interactions. The pyridine ring could facilitate metal coordination in catalysis .

Physicochemical and Functional Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.